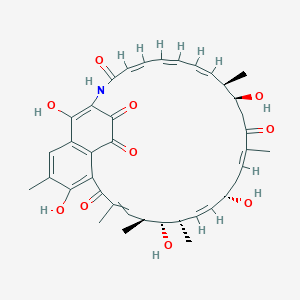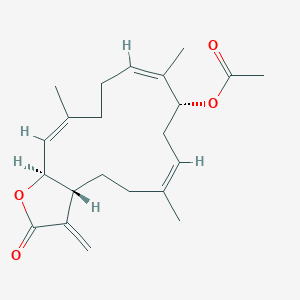![molecular formula C24H26N2O5S3 B218146 (2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione CAS No. 102852-48-2](/img/structure/B218146.png)
(2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione is a complex organic molecule characterized by multiple rings and functional groups. This compound is notable for its intricate structure, which includes spiro and oxirane groups, as well as multiple hydroxyl and methyl groups. Such complexity often indicates potential for diverse chemical reactivity and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione typically involves multi-step organic synthesis techniques. The process may start with simpler organic molecules that undergo a series of reactions such as cyclization, oxidation, and functional group modifications to achieve the final complex structure. Specific reaction conditions, including temperature, solvents, and catalysts, are crucial for each step to ensure the desired transformations and yield.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial process would also need to address safety and environmental concerns associated with the handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The methyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield diketones, while reduction of the oxirane ring could produce diols. Substitution reactions could introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione:
Chemistry: As a complex organic molecule, it can be used to study reaction mechanisms, synthesis techniques, and the properties of spiro compounds.
Biology: Its biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Its unique structure may find applications in materials science, such as the development of new polymers or advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s multiple functional groups and complex structure allow for diverse interactions, which can be studied using techniques such as molecular docking, enzyme assays, and cellular studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione include other spiro compounds and oxirane-containing molecules. Examples include:
- Spiro[cyclohexane-1,2’-oxirane]
- Spiro[4.5]decane-1,2’-oxirane
- 9,10-epoxy-9,10-dihydroanthracene
Uniqueness
The uniqueness of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione lies in its highly complex structure, which combines multiple rings, spiro junctions, and functional groups. This complexity provides a rich platform for studying various chemical reactions and biological interactions, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
102852-48-2 |
|---|---|
Formule moléculaire |
C24H26N2O5S3 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione |
InChI |
InChI=1S/C29H34O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3-5,8,11-12,18-20,23-25,32-33H,6-7,9-10,13-15H2,1-2H3/b5-3-,8-4-,17-12- |
Clé InChI |
BBRXIMOXXQYCCP-JBQVEOKHSA-N |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(C5O)O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
SMILES isomérique |
CC1=CC2C3(CC1)COC(=O)/C=C\4/CCOC5(C4OC(C5O)O)/C=C\C=C\C(=O)OC6C3(C7(CO7)C(C6)O2)C |
SMILES canonique |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(C5O)O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)






![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)


![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)

